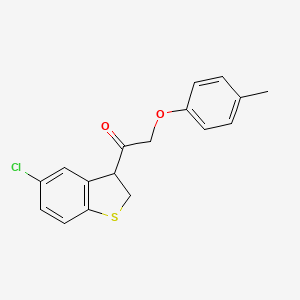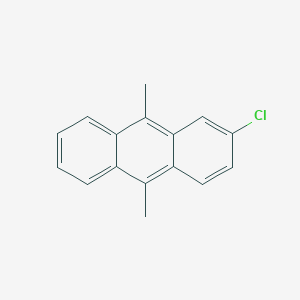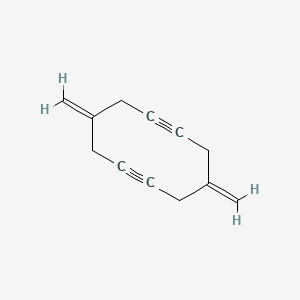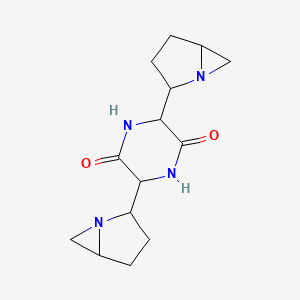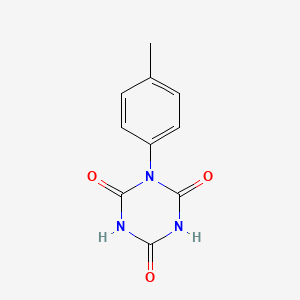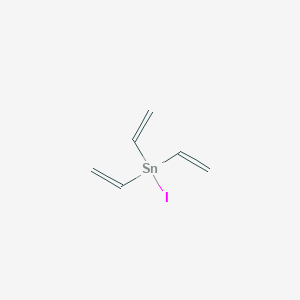![molecular formula C16H17NO2 B14661523 2-[4-(Benzylamino)phenyl]propanoic acid CAS No. 39718-88-2](/img/structure/B14661523.png)
2-[4-(Benzylamino)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzylamino)phenyl]propanoic acid is an organic compound that features a benzylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzylamino)phenyl]propanoic acid typically involves the reaction of 4-aminobenzylamine with a suitable propanoic acid derivative. One common method is the reductive amination of 4-nitrobenzylamine followed by catalytic hydrogenation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products:
Oxidation: Formation of benzylamine oxides.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
Aplicaciones Científicas De Investigación
2-[4-(Benzylamino)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzylamino)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-(4-Biphenyl)propanoic acid: Known for its role in prostanoid synthesis.
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid: Involved in carboxylation reactions.
Uniqueness: 2-[4-(Benzylamino)phenyl]propanoic acid is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
39718-88-2 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-[4-(benzylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO2/c1-12(16(18)19)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3,(H,18,19) |
Clave InChI |
ZCEHTVNVKMNTFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)NCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


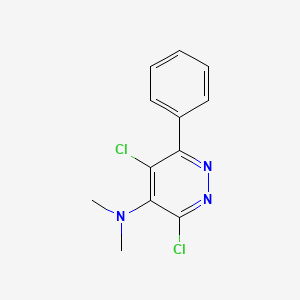
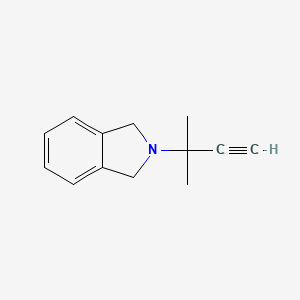
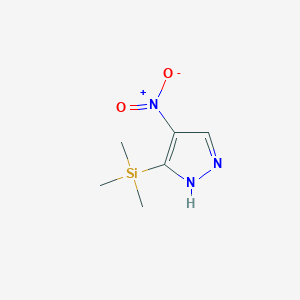
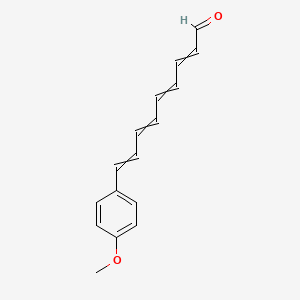
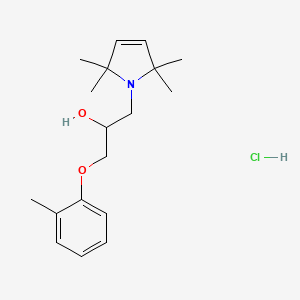
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
